molecular formula C16H11Cl2NO5S3 B2746080 (E)-2-(5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 881812-96-0

(E)-2-(5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No. B2746080
CAS RN: 881812-96-0
M. Wt: 464.35
InChI Key: LFPJGMDYZHZTJW-RIYZIHGNSA-N
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Description

(E)-2-(5-((5-(2,5-dichlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C16H11Cl2NO5S3 and its molecular weight is 464.35. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antitumor Activities

  • Synthesis and Anticancer Effects : Novel thioxothiazolidin-4-one derivatives, related to the chemical , have shown promising results in inhibiting tumor growth and tumor-induced angiogenesis in mice models. These compounds significantly reduced tumor volume and cell number while increasing the lifespan of tumor-bearing mice, suggesting potential for anticancer therapy (Chandrappa et al., 2010).
  • Antiproliferative Activity in Leukemia Cells : Derivatives of thioxothiazolidin-4-one, including compounds similar to the query chemical, demonstrated moderate to strong antiproliferative activity in human leukemia cell lines. This indicates their potential role in cancer treatment, particularly in targeting cancer cell proliferation (Chandrappa et al., 2009).

Photochemical Applications

  • Photochromic Molecules Development : Research on diarylethenes, a class of molecules related to the queried compound, has led to the development of photochromic molecules with applications in materials science. These molecules exhibit color changes when exposed to light, which can be exploited in various technological applications (Irie & Uchida, 1998).

Antimicrobial Properties

  • Antimicrobial Screening : Thiazolidinone derivatives with structural similarities to the compound have shown antimicrobial effects against various bacterial and fungal species. This suggests potential applications in developing new antimicrobial agents (Patel & Shaikh, 2010).

Corrosion Inhibition

  • Corrosion Inhibition Properties : Certain azo derivatives structurally related to the queried compound have been found to act as effective corrosion inhibitors for mild steel in acidic environments. These findings can be significant in industrial applications for protecting metals against corrosion (Bedair et al., 2022).

Analgesic and Anti-inflammatory Properties

  • Antinociceptive and Anti-inflammatory Applications : Thiazolopyrimidine derivatives, which share structural similarities with the compound , have shown significant antinociceptive and anti-inflammatory activities. This indicates potential use in pain relief and anti-inflammatory treatments (Selvam et al., 2012).

properties

IUPAC Name

2-[(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO5S3/c17-9-1-3-12(18)11(7-9)13-4-2-10(24-13)8-14-15(20)19(16(25)26-14)5-6-27(21,22)23/h1-4,7-8H,5-6H2,(H,21,22,23)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFPJGMDYZHZTJW-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCS(=O)(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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